
D-(+)-Talose-13C-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-(+)-Talose-13C-2 is a rare aldohexose sugar that is isotopically labeled with carbon-13 at the second position. This compound is a stereoisomer of D-glucose and is part of the hexose family, which includes six-carbon sugars. The isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Talose-13C-2 typically involves the use of isotopically labeled precursors. One common method is the Kiliani-Fischer synthesis, which involves the chain extension of an aldose. The reaction conditions often include the use of cyanide ions and subsequent hydrolysis to yield the desired hexose. The isotopic labeling is introduced at the precursor stage to ensure that the final product is labeled at the correct position.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and high cost of isotopically labeled precursors. when produced, it involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product.
化学反应分析
Types of Reactions
D-(+)-Talose-13C-2 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents like nitric acid.
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride, converting the aldehyde group to an alcohol.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups using reagents like acyl chlorides.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: D-(+)-Talonic acid.
Reduction: D-(+)-Talitol.
Substitution: Various esters and ethers depending on the substituent introduced.
科学研究应用
D-(+)-Talose-13C-2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Biology: Helps in studying the role of hexoses in cellular processes and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic tools and in the study of metabolic disorders.
Industry: Employed in the synthesis of complex carbohydrates and glycosylated compounds for pharmaceutical applications.
作用机制
The mechanism of action of D-(+)-Talose-13C-2 primarily involves its role as a metabolic tracer. The carbon-13 labeling allows for the tracking of the compound through various metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy. This helps in identifying the molecular targets and pathways involved in carbohydrate metabolism.
相似化合物的比较
Similar Compounds
D-Glucose: A common aldohexose sugar, structurally similar but not isotopically labeled.
D-Galactose: Another aldohexose with a different stereochemistry.
D-Mannose: Similar in structure but differs in the orientation of hydroxyl groups.
Uniqueness
D-(+)-Talose-13C-2 is unique due to its isotopic labeling, which makes it invaluable for research applications that require precise tracking of metabolic pathways. Its rarity and specialized use distinguish it from other more common hexoses.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i6+1 |
InChI 键 |
GZCGUPFRVQAUEE-QOJDXYFCSA-N |
手性 SMILES |
C([C@H]([13C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



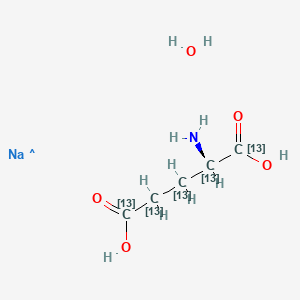

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)

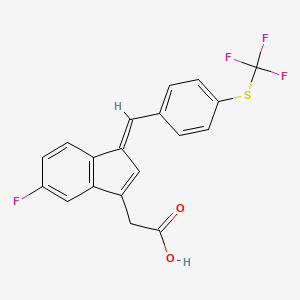

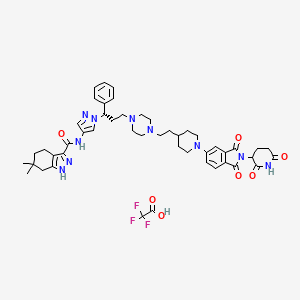

![1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)
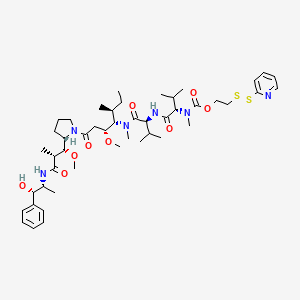
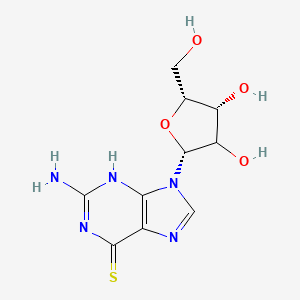
![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)

